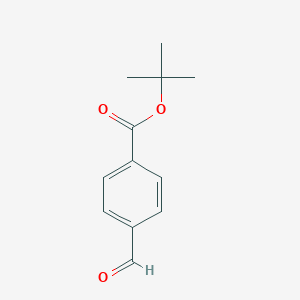

Tert-butyl 4-formylbenzoate

Overview

Description

Tert-butyl 4-formylbenzoate is a chemical compound that is part of the tert-butyl aroylperbenzoates family. It is an intermediate that can be used in various chemical reactions and has significance in the synthesis of other compounds, including those with potential anticancer properties .

Synthesis Analysis

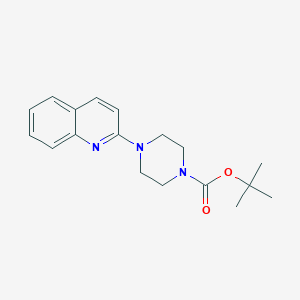

The synthesis of tert-butyl 4-formylbenzoate-related compounds has been explored in several studies. For instance, tert-butyl peroxybenzoate (TBPB) has been used to mediate the formation of 3-alkylated quinolines from N-propargylamines through a cascade radical addition/cyclization reaction . Additionally, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, which shares structural similarities with tert-butyl 4-formylbenzoate, has been achieved in a cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-formylbenzoate itself is not directly discussed in the provided papers. However, the molecular structures of related compounds, such as 4-tert-butylpyrazoles, have been determined using X-ray, NMR, and calorimetric studies to understand the buttressing effect of a 4-tert-butyl substituent .

Chemical Reactions Analysis

Tert-butyl aroylperbenzoates have been studied extensively for their reactivity under laser flash photolysis (LFP). These studies have allowed the observation of singlet and triplet states and the kinetics of aroylphenyl radicals, which are relevant to understanding the reactivity of tert-butyl 4-formylbenzoate . The radicals formed from these compounds have been shown to have solvent-dependent lifetimes and react with various quenchers, indicating a range of possible chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-formylbenzoate are not directly reported in the provided papers. However, the physicochemical properties of related compounds, such as 4-tert-butylbenzoic acid hydrazides, have been studied, including solubility, acid-base properties, distribution between immiscible liquids, and hydrolytic stability . These properties are important for applications in extraction technology and may provide insights into the behavior of tert-butyl 4-formylbenzoate in various environments.

Scientific Research Applications

Catalytic Applications

Tert-butyl perbenzoate has been utilized as a substitute for benzoquinone in Fujiwara-Moritani reactions, which are important in organic synthesis. This application involves mild conditions, such as room temperature, and has been enhanced by including Cu(OAc)2 as a cocatalyst, demonstrating its effectiveness in organic transformations (Liu & Hii, 2011).

Development of Synthesis Methods

A novel method for the direct amidation of azoles with formamides using tert-butyl perbenzoate as an oxidant under metal- and base-free conditions has been developed. This process has shown good yields and highlights the role of tert-butyl perbenzoate in facilitating new synthetic routes (He, Li, Li, & Wang, 2011).

Photolysis Studies

Laser flash photolysis studies of tert-butyl aroylperbenzoates have provided insights into the kinetics of their singlet and triplet states, as well as the aroylphenyl radicals. These studies are significant in understanding the behavior of such compounds under light exposure, contributing to the broader understanding of photochemical processes (B. S. & Neckers, 2004).

Self-Assembly and Molecular Arrays

Research has shown that 4-tert-butylbenzoic acid can interact with aliphatic diamines to yield layered molecular arrays through self-assembly. This property is crucial for designing new molecular materials with potential applications in nanotechnology and materials science (Armstrong et al., 2002).

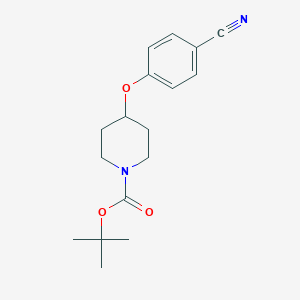

Synthesis of Anticancer Compounds

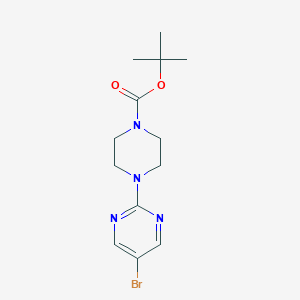

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, has been synthesized from tert-butyl 4-formylbenzoate. This highlights its role in the development of potential therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

Safety and Decomposition Studies

Studies on the thermal decomposition characteristics of tert-butyl peroxybenzoate (TBPB) using differential scanning calorimetry (DSC) have been conducted to assess its safety in industrial applications. Understanding the decomposition behavior is essential for preventing accidents in petrochemical industries (Cheng, Tseng, Lin, Gupta, & Shu, 2008).

Safety and Hazards

Tert-butyl 4-formylbenzoate is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Tert-butyl 4-formylbenzoate is a chemical compound used in various synthetic processes . It’s important to note that the compound’s targets would largely depend on the specific context of its use, such as the type of reaction it’s involved in or the biological system it’s introduced to.

Mode of Action

The mode of action of Tert-butyl 4-formylbenzoate is primarily chemical, as it is used as a reagent in synthetic processes . It interacts with other compounds in a reaction to form new products. The exact nature of these interactions would depend on the specific reaction conditions and the other reactants present.

Biochemical Pathways

As a synthetic reagent, Tert-butyl 4-formylbenzoate is involved in various chemical reactions rather than specific biochemical pathways within a biological system. One example of its use is in the synthesis of Pemetrexed (PMX), an antimetabolite used in cancer chemotherapy . In this process, Tert-butyl 4-formylbenzoate is heterocyclized to form the PMX diethyl ester, which is then converted to PMX through hydrolysis .

Result of Action

The result of Tert-butyl 4-formylbenzoate’s action is the formation of new chemical products. For example, in the synthesis of PMX, Tert-butyl 4-formylbenzoate is transformed into the PMX diethyl ester, which is then converted to PMX . The exact results of its action would depend on the specific reaction conditions and the other reactants present.

properties

IUPAC Name |

tert-butyl 4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNFNBQQWYQKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372845 | |

| Record name | tert-butyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-formylbenzoate | |

CAS RN |

65874-27-3 | |

| Record name | tert-butyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

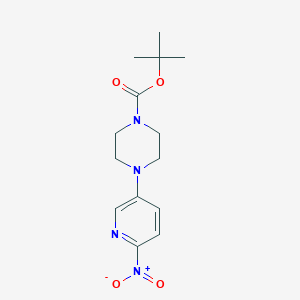

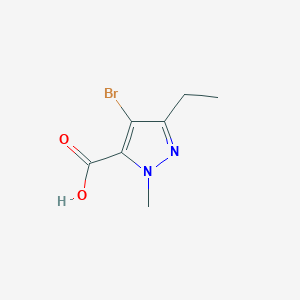

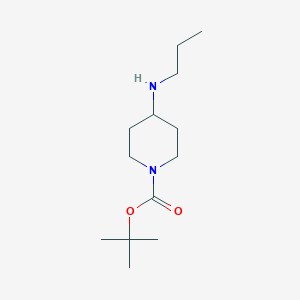

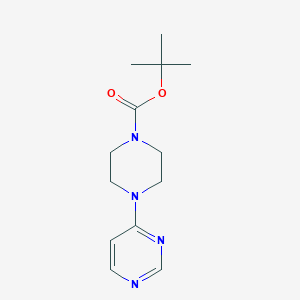

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)

![Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B153337.png)